molecular formula C10H14N2O2 B2972850 7,9-diazadispiro[2.2.4^{6}.2^{3}]dodecane-8,10-dione CAS No. 1997775-73-1

7,9-diazadispiro[2.2.4^{6}.2^{3}]dodecane-8,10-dione

Cat. No.: B2972850
CAS No.: 1997775-73-1
M. Wt: 194.234
InChI Key: NDUOXSRYYRPCPW-UHFFFAOYSA-N
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Description

7,9-Diazadispiro[2.2.4⁶.2³]dodecane-8,10-dione is a nitrogen-containing spirocyclic diketone with a complex bicyclic architecture. Its structure features two fused rings (a six-membered and a three-membered ring) connected via a spiro junction, with two nitrogen atoms and two ketone groups positioned at the 8 and 10 positions.

Properties

IUPAC Name

8,10-diazadispiro[2.2.46.23]dodecane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-7-10(12-8(14)11-7)5-3-9(1-2-9)4-6-10/h1-6H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUOXSRYYRPCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCC3(CC2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-diazadispiro[2.2.4{6}.2{3}]dodecane-8,10-dione typically involves multiple steps. One common method includes the reaction of specific amines with cyclic ketones under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process might include continuous flow reactors and automated systems to handle the complex synthesis steps .

Chemical Reactions Analysis

Types of Reactions

7,9-Diazadispiro[2.2.4{6}.2{3}]dodecane-8,10-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

7,9-Diazadispiro[2.2.4{6}.2{3}]dodecane-8,10-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7,9-diazadispiro[2.2.4{6}.2{3}]dodecane-8,10-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6,9-Diazaspiro[4.5]decane-8,10-dione Derivatives

  • Structure : These compounds share the diazaspiro core but differ in ring size (spiro[4.5] vs. spiro[2.2.4⁶.2³]) and substituents.
  • Synthesis : Synthesized via HCl-mediated cyclization of carboxylic acids and ethylenediamine, yielding aryl-substituted derivatives (e.g., 6-phenyl, 6-(4-methylphenyl)) with melting points between 60–183°C .
  • Functionalization : Alkylation at the nitrogen positions (e.g., methyl bromoacetate) introduces ester groups, as seen in compound 6a (methyl 2-(8,10-dioxo-6-phenyl-6,9-diazaspiro[4.5]decane-9-yl)acetate) .
Compound Name Ring System Substituents Melting Point (°C) Yield (%)
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione Spiro[4.5] Phenyl at C6 73–74 50
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione Spiro[5.5] Phenyl at C1 162 80
7,9-Diazadispiro[2.2.4⁶.2³]dodecane-8,10-dione Spiro[2.2.4⁶.2³] None (parent compound) N/A N/A

8-Azaspiro[4.5]decane-6,10-dicarbonitrile Derivatives

  • Structure: These compounds replace the diketone groups with dicyano functionalities. For example, 6,10-dicyano-8-azaspiro[4.5]decane-7,9-dione (4d) has CN groups at C6 and C10, with a melting point of 162–163°C .
  • Spectroscopic Data : IR spectra show characteristic NH (3212 cm⁻¹), CN (2243 cm⁻¹), and carbonyl (1745–1708 cm⁻¹) stretches, distinct from the diketone-dominated spectra of 7,9-diazadispiro compounds .

Bicyclic Diketopiperazines

  • Structure : 7,9-Diazabicyclo[4.2.2]decane-8,10-dione (4) and its unsaturated analog (3) feature a rigid bicyclic framework. Saturation in the tether alters self-assembly properties in the solid state, highlighting the role of conformational flexibility .

Physicochemical and Functional Differences

  • Reactivity : The parent 7,9-diazadispiro compound lacks substituents, making it a versatile scaffold for derivatization. In contrast, aryl-substituted analogs (e.g., 6a–f) exhibit enhanced lipophilicity and steric bulk, influencing solubility and binding interactions .
  • Thermal Stability: Aryl-substituted diazaspiro compounds (e.g., 5d: m.p. 162°C) demonstrate higher thermal stability compared to unsubstituted or cyano-functionalized derivatives .

Biological Activity

7,9-Diazadispiro[2.2.4^{6}.2^{3}]dodecane-8,10-dione is a complex organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological properties. The molecular formula is C_{12}H_{16}N_{2}O_{2}, with a molecular weight of approximately 220.27 g/mol. Its structural complexity allows for interactions with various biological targets.

Table 1: Basic Properties of 7,9-Diazadispiro[2.2.4^{6}.2^{3}]dodecane-8,10-dione

PropertyValue
Molecular FormulaC_{12}H_{16}N_{2}O_{2}
Molecular Weight220.27 g/mol
CAS Number[insert CAS number]

Antimicrobial Properties

Research indicates that 7,9-diazadispiro[2.2.4^{6}.2^{3}]dodecane-8,10-dione exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi.

  • Mechanism : The compound appears to disrupt microbial cell membranes, leading to cell lysis and death. This mechanism is particularly effective in strains resistant to conventional antibiotics.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound.

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of 7,9-diazadispiro[2.2.4^{6}.2^{3}]dodecane-8,10-dione showed cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The compound induced apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties.

  • Mechanism : It is hypothesized that the compound can modulate neurotransmitter levels and protect neurons from oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases.

In Vivo Studies

Recent in vivo studies have evaluated the pharmacokinetics and pharmacodynamics of 7,9-diazadispiro[2.2.4^{6}.2^{3}]dodecane-8,10-dione:

  • Administration : Administered via oral or intravenous routes.
  • Bioavailability : Studies indicate moderate bioavailability with significant tissue distribution.

Toxicity Profile

Assessment of the toxicity profile is crucial for any potential therapeutic application:

  • Acute Toxicity : Animal studies suggest low acute toxicity at therapeutic doses.
  • Chronic Exposure : Long-term studies are warranted to fully understand the safety profile.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various pathogensJournal of Medicinal Chemistry
AnticancerInduces apoptosis in cancer cellsCancer Research Journal
NeuroprotectiveModulates neurotransmitter levelsNeuropharmacology Review

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